molecular formula C25H48N2O5 B15243142 Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoicaciddicyclohexylammoniumsalt

Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoicaciddicyclohexylammoniumsalt

Cat. No.: B15243142
M. Wt: 456.7 g/mol
InChI Key: YGVVBGRWCYJGSZ-GRIHUTHFSA-N
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Description

Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt is a chemical compound with the molecular formula C13H25NO5·C12H23N and a molecular weight of 456.66 g/mol . This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt involves several steps. The starting material is typically a protected amino acid derivative, which undergoes a series of reactions to introduce the desired functional groups. The key steps include:

Chemical Reactions Analysis

Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.

    Substitution: The amino group can participate in substitution reactions to form new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides .

Scientific Research Applications

Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The Boc protecting group can be removed under specific conditions, revealing the active amino group, which can then participate in various biochemical processes .

Comparison with Similar Compounds

Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt can be compared with other similar compounds, such as:

    Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid: Lacks the dicyclohexylammonium salt component.

    Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid methyl ester: Contains a methyl ester group instead of the free carboxylic acid.

    Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid ethyl ester: Contains an ethyl ester group instead of the free carboxylic acid.

The uniqueness of Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt lies in its specific combination of functional groups and its ability to form a stable salt with dicyclohexylamine, which can enhance its solubility and stability in certain applications.

Properties

Molecular Formula

C25H48N2O5

Molecular Weight

456.7 g/mol

IUPAC Name

dicyclohexylazanium;(3S,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate

InChI

InChI=1S/C13H25NO5.C12H23N/c1-6-8(2)11(9(15)7-10(16)17)14-12(18)19-13(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9,11,15H,6-7H2,1-5H3,(H,14,18)(H,16,17);11-13H,1-10H2/t8-,9-,11-;/m0./s1

InChI Key

YGVVBGRWCYJGSZ-GRIHUTHFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@H](CC(=O)[O-])O)NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2

Canonical SMILES

CCC(C)C(C(CC(=O)[O-])O)NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2

Origin of Product

United States

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